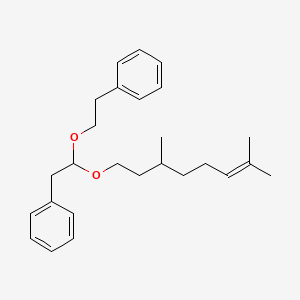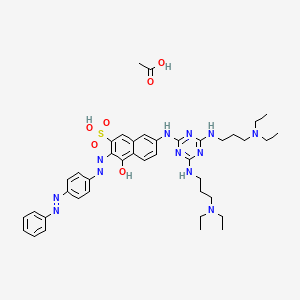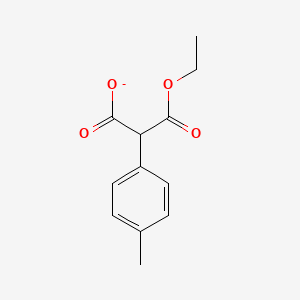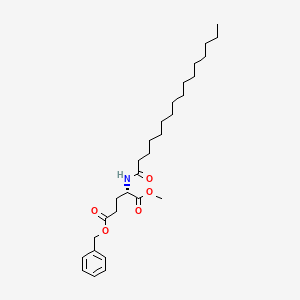
5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate: is a synthetic organic compound that belongs to the class of glutamate derivatives This compound is characterized by the presence of a benzyl group, a methyl group, and a hexadecanoyl group attached to the L-glutamate backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate typically involves the esterification of L-glutamic acid with hexadecanoic acid (palmitic acid) in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The benzyl and methyl groups are introduced through subsequent alkylation reactions using benzyl chloride and methyl iodide, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the hexadecanoyl chain, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives of the hexadecanoyl chain.
Substitution: Various substituted benzyl and methyl derivatives.
科学的研究の応用
Chemistry: 5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential role in modulating cellular processes. It can be used as a probe to investigate the interactions between lipids and proteins in cell membranes.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drug delivery systems. Its amphiphilic nature makes it suitable for forming micelles and liposomes, which can encapsulate and deliver drugs to specific targets in the body.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and surfactants. Its ability to interact with both hydrophilic and hydrophobic substances makes it valuable in various applications, including cosmetics and personal care products.
作用機序
The mechanism of action of 5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, leading to changes in cellular signaling pathways. The benzyl and hexadecanoyl groups play a crucial role in anchoring the compound within the membrane, while the glutamate moiety interacts with specific protein targets.
類似化合物との比較
N-Hexadecanoyl-L-glutamate: Similar structure but lacks the benzyl and methyl groups.
5-Benzyl N-hexadecanoyl-L-glutamate: Similar structure but lacks the methyl group.
1-Methyl N-hexadecanoyl-L-glutamate: Similar structure but lacks the benzyl group.
Uniqueness: 5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s ability to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications. The combination of these functional groups also allows for more diverse chemical modifications and reactions compared to its similar counterparts.
特性
CAS番号 |
73793-94-9 |
|---|---|
分子式 |
C29H47NO5 |
分子量 |
489.7 g/mol |
IUPAC名 |
5-O-benzyl 1-O-methyl (2S)-2-(hexadecanoylamino)pentanedioate |
InChI |
InChI=1S/C29H47NO5/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-27(31)30-26(29(33)34-2)22-23-28(32)35-24-25-19-16-15-17-20-25/h15-17,19-20,26H,3-14,18,21-24H2,1-2H3,(H,30,31)/t26-/m0/s1 |
InChIキー |
STKZMXOGIHUKEL-SANMLTNESA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


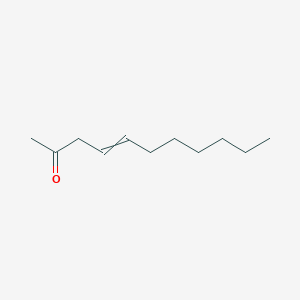
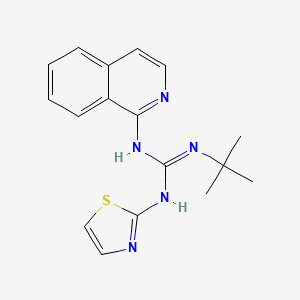
![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
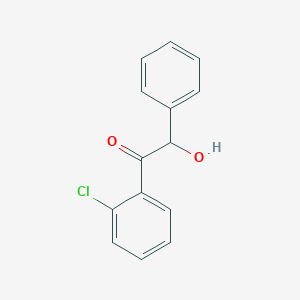


![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
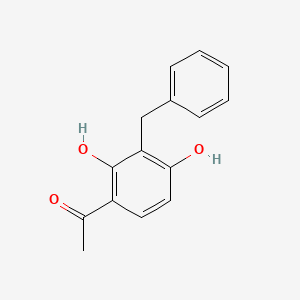
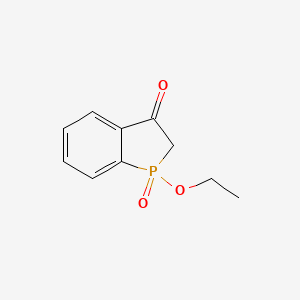
![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
